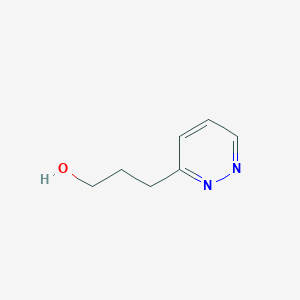

3-(Pyridazin-3-YL)propan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridazin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-2-4-7-3-1-5-8-9-7/h1,3,5,10H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOPRZHYFWJGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569794 | |

| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169339-22-4 | |

| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridazin 3 Yl Propan 1 Ol and Its Derivatives

Strategic Retrosynthetic Analysis of 3-(Pyridazin-3-YL)propan-1-OL

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The primary disconnection in the target molecule is the carbon-carbon bond between the pyridazine (B1198779) ring and the propanol (B110389) side chain. This leads to a pyridazinyl anion (or an equivalent synthon) and a 3-hydroxypropyl cation (or an equivalent synthon).

A more practical approach involves a functional group interconversion (FGI) of the alcohol to a more stable precursor. For instance, the propanol side chain can be derived from a precursor containing a carbonyl group, such as a ketone or an ester, which can then be reduced. This suggests a retrosynthetic pathway where this compound is disconnected to a pyridazinyl nucleophile and a three-carbon electrophilic synthon bearing a protected or masked hydroxyl group.

An alternative disconnection strategy would be to construct the pyridazine ring onto a pre-existing three-carbon chain. This would involve the reaction of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648), a common method for pyridazine synthesis. In this scenario, the retrosynthetic precursor would be a 1,4-dicarbonyl compound already possessing the three-carbon chain that will become the propanol moiety. A similar approach is used in the synthesis of 1-(Pyridine-3-yl) propan-1-ol, where a ketone is a key intermediate. dokumen.pub

Innovative Synthetic Route Development for the Compound

The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. semanticscholar.orggrowingscience.com For this compound, a potential synthetic route could involve the reaction of a γ-keto acid or ester, where the keto group is part of a six-carbon chain, with hydrazine. The subsequent cyclization would form the pyridazine ring, and the ester or acid group could then be reduced to the primary alcohol of the propanol side chain.

Another approach involves the modification of a pre-formed pyridazine ring. For instance, a pyridazine with a suitable leaving group at the 3-position can be reacted with a three-carbon nucleophile. A Grignard reagent, such as 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide, could be coupled with a 3-halopyridazine in the presence of a suitable catalyst. Subsequent deprotection of the alcohol would yield the desired product.

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct heterocyclic systems like pyridazines. semanticscholar.orgbohrium.com A one-pot reaction involving an arylglyoxal, an active methylene (B1212753) compound, and hydrazine hydrate (B1144303) can lead to the formation of substituted pyridazines. semanticscholar.org While not directly yielding this compound, this strategy highlights the potential for developing a convergent synthesis where the propanol side chain or a precursor is incorporated during the ring formation.

The table below summarizes some reported synthetic strategies for pyridazine derivatives that could be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Type |

| Arylglyoxals, ethyl butyrylacetate, hydrazine hydrate | Water, room temperature | Ethyl 6-aryl-3-propylpyridazine-4-carboxylates semanticscholar.org |

| Substituted indanones, arylglyoxalmonohydrates, hydrazine | 1,5-diazabicyclo publish.csiro.ausmolecule.comnon-5-ene (DBN), water, room temperature | 3-Aryl-5H-indeno[1,2-c]pyridazines publish.csiro.auresearchgate.net |

| Arylglyoxal hydrates, β-dicarbonyl compounds, ammonium (B1175870) acetate/hydrazine hydrate | Water, ultrasonic irradiation | 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters and 6-aryl-3-methylpyridazine-4-carboxylic acid esters growingscience.com |

| 1,3-Diketones | Diaza-Wittig reaction | Substituted pyridazines thieme-connect.comkuleuven.be |

Regioselectivity is crucial when constructing unsymmetrically substituted pyridazines. In the reaction of unsymmetrical 1,4-dicarbonyl compounds with hydrazine, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. For instance, in the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the reaction proceeds with high regioselectivity, yielding the 6-aryl substituted product exclusively. semanticscholar.org This is attributed to the higher reactivity of the aldehyde carbonyl in the arylglyoxal compared to the ketone carbonyl. semanticscholar.org

Inverse-electron-demand Diels-Alder reactions between tetrazines and alkynyl sulfides provide a regioselective route to trisubstituted pyridazines. rsc.org The subsequent transformation of the sulfur substituent allows for further functionalization, offering a versatile method for preparing pyridazines with well-defined substitution patterns. rsc.org

While this compound itself is achiral, the introduction of substituents on the propanol chain or the pyridazine ring can create stereocenters. Stereoselective synthesis would then become a critical consideration. Methodologies for the stereoselective synthesis of functionalized propanols and cyclopropanols are well-established and could be applied to create chiral derivatives of the target compound. bohrium.comresearchgate.netresearchgate.netacs.org For example, palladium-catalyzed ring-opening of densely substituted cyclopropanols can lead to 1,4- and 1,5-dicarbonyl compounds with high diastereoselectivity, which could then be converted to chiral pyridazine derivatives. bohrium.com

The table below outlines some regioselective synthetic methods for pyridazine derivatives.

| Method | Key Features |

| Three-component reaction of arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate | High regioselectivity for 6-aryl substituted pyridazines. semanticscholar.org |

| One-pot reaction of substituted indanones, arylglyoxalmonohydrates, and hydrazine | High regioselectivity. publish.csiro.auresearchgate.net |

| Inverse-electron-demand Diels-Alder reaction of tetrazines and alkynyl sulfides | Regioselective synthesis of trisubstituted pyridazines. rsc.org |

Principles of Sustainable Chemistry in the Synthesis of Pyridazine Derivatives

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines, to minimize environmental impact. sioc-journal.cnnih.gov Key aspects of this approach include the use of environmentally benign solvents, catalysts, and reaction conditions, as well as the development of atom-economical processes like multi-component reactions.

One notable development is the use of water as a solvent for pyridazine synthesis. semanticscholar.orggrowingscience.compublish.csiro.auresearchgate.net Water is a safe, non-toxic, and inexpensive solvent, and its use can simplify product isolation and reduce waste. Several one-pot, multi-component reactions for the synthesis of pyridazine derivatives have been successfully carried out in water, often at room temperature and without the need for toxic metal catalysts. semanticscholar.orgpublish.csiro.auresearchgate.net

The use of ionic liquids as reaction media and catalysts for pyridazine synthesis has also been explored. sioc-journal.cn Ionic liquids are non-volatile and can often be recycled, offering a greener alternative to traditional organic solvents. In some cases, the use of ionic liquids has been shown to reduce reaction times and increase product yields compared to conventional methods. sioc-journal.cn

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of pyridazines. growingscience.com Ultrasonic irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, often under milder conditions than conventional heating. growingscience.com

The development of catalytic, and particularly organocatalytic, methods is also a cornerstone of sustainable chemistry. dntb.gov.ua The use of catalysts in small amounts can replace stoichiometric reagents, reducing waste. Organocatalysts, being metal-free, are often less toxic and more environmentally friendly than their metal-based counterparts. dntb.gov.ua

Advanced Derivatization Strategies for this compound Analogues

The pyridazine ring in this compound is a versatile scaffold that can be modified to generate a wide range of analogues. The nitrogen atoms in the pyridazine ring make it electron-deficient, influencing its reactivity. The ring can undergo various transformations, including nucleophilic aromatic substitution, oxidation, and reduction.

Nucleophilic aromatic substitution is a common strategy for functionalizing pyridazines. A pyridazine bearing a leaving group, such as a halogen, at a specific position can be reacted with various nucleophiles to introduce new functional groups. For example, a chloropyridazine can be reacted with amines, thiols, or alkoxides to introduce amino, thio, or alkoxy groups, respectively. mdpi.com

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

Reduction of the pyridazine ring can lead to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. evitachem.com This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride.

The pyridazine ring can also be involved in the construction of fused heterocyclic systems. For example, pyridazine derivatives can be used as starting materials for the synthesis of pyrimido[4,5-c]pyridazines and other polycyclic structures. mdpi.comnih.gov

The table below lists some chemical transformations that can be performed on the pyridazine moiety.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation of the hydroxyl group | Potassium permanganate (B83412) or chromium trioxide in acidic conditions | Ketone or aldehyde derivatives evitachem.com |

| Reduction of the pyridazine ring | Catalytic hydrogenation (e.g., Pd/C), lithium aluminum hydride | Dihydropyridazine derivatives evitachem.com |

| Nucleophilic substitution | Various nucleophiles with a base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, DMSO) | Substituted pyridazine derivatives evitachem.com |

| "Ring switching" transformation | Diazonium salts heated in primary alkanols | 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles researchgate.netsemanticscholar.org |

Functional Group Interconversions on the Propanol Side Chain

The three-carbon propanol side chain attached to the pyridazine ring at the 3-position offers a versatile handle for a variety of chemical transformations. The primary alcohol of this compound is amenable to several functional group interconversions, allowing for the synthesis of a range of derivatives with modified side chains. wikipedia.org These transformations are crucial for creating diverse molecular structures for further synthetic applications or biological evaluation.

Key interconversions involving the propanol moiety include oxidation and substitution reactions. The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. For instance, the oxidation of a substituted pyridazinyl propanol derivative, 3-[3,6-di(pyridin-2-yl)pyridazin-4-yl]propan-1-ol, can yield the corresponding propanal. d-nb.info While specific examples for the parent compound are not detailed in the provided literature, general organic chemistry principles suggest that mild oxidizing agents would favor the aldehyde, whereas stronger agents would lead to the carboxylic acid. smolecule.com

Another significant functional group interconversion is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. vanderbilt.edu This activation step facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups, including azides, nitriles, or amines, at the terminus of the propyl chain. The azide (B81097) group, for example, can be introduced via a Mitsunobu reaction using reagents like diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (Ph3P), and sodium azide (NaN3). vanderbilt.edu Subsequently, the azide can be reduced to a primary amine using methods such as catalytic hydrogenation or treatment with lithium aluminum hydride. vanderbilt.edu These amines are valuable intermediates for amide bond formation or for constructing more complex heterocyclic systems.

Table 1: Examples of Functional Group Interconversions on the Propanol Side Chain

| Starting Material | Reagent(s) | Product | Reaction Type |

| Primary Alcohol (R-CH₂OH) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (R-CHO) | Oxidation |

| Primary Alcohol (R-CH₂OH) | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (R-COOH) | Oxidation |

| Primary Alcohol (R-OH) | TsCl, pyridine | Tosylate (R-OTs) | Sulfonylation |

| Tosylate (R-OTs) | NaN₃ | Azide (R-N₃) | Nucleophilic Substitution |

| Azide (R-N₃) | H₂, Pd/C or LiAlH₄ | Amine (R-NH₂) | Reduction |

| Primary Alcohol (R-OH) | Ph₃P, DEAD, MeI | Iodide (R-I) | Iodination |

Note: R represents the 3-(pyridazin-3-yl)propyl scaffold. The reactions listed are general transformations applicable to primary alcohols.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyridazine-Propanol Scaffold

The pyridazine-propanol scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of the pyridazine ring nitrogens and a functionalized side chain to construct a new adjoined ring. The functional group on the propanol-derived chain often plays a critical role in the cyclization step.

One prominent strategy involves the use of 3-aminopyridazine (B1208633) derivatives, which can be conceptually derived from this compound after functional group interconversion of the alcohol to an amine. These aminopyridazines are key precursors for constructing fused pyrimido[1,2-b]pyridazine systems. semanticscholar.orgresearchgate.net For example, reaction of a 3-aminopyridazine with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can lead to the formation of a 4-oxo-4H-pyrimido[1,2-b]pyridazine ring system. semanticscholar.orgresearchgate.net

Further elaboration of these fused systems is also possible. Diazotization of the amino group on the fused pyrimidine (B1678525) ring can yield a stable diazonium salt. semanticscholar.org These salts are versatile intermediates; for instance, heating them in primary alcohols can induce a "ring switching" transformation to produce 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.orgresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Pyridazine Precursors

| Pyridazine Precursor | Reagent(s) | Fused Heterocyclic System |

| 3-Aminopyridazine | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 4-Oxo-4H-pyrimido[1,2-b]pyridazine |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride (B1165640) | Pyridazinotriazine derivative |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Ethyl Chloroformate | Oxazolopyridazine derivative |

| 3-Amino-4H-pyrimido[1,2-b]pyridazin-4-one | 1. NaNO₂, HBF₄ 2. R-OH, heat | 1-(Substituted pyridazin-3-yl)-1H-1,2,3-triazole |

Comprehensive Spectroscopic Characterization of 3 Pyridazin 3 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Specific, experimentally determined ¹H and ¹³C NMR data for 3-(Pyridazin-3-YL)propan-1-OL are not available in the surveyed scientific literature. Therefore, a table of chemical shifts, coupling constants, and signal multiplicities cannot be generated.

Advanced 2D NMR Techniques for Structural Elucidation

There are no published studies detailing the use of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.

Mass Spectrometric Identification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for this compound has been reported. The theoretical exact mass can be calculated, but experimental verification is absent from the literature.

Interpretation of Fragmentation Patterns

Without experimental mass spectrometry data, an interpretation of the fragmentation pattern of this compound cannot be provided.

Vibrational Spectroscopy for Functional Group Analysis

Experimentally recorded infrared (IR) or Raman spectra for this compound are not available. A detailed analysis of vibrational frequencies corresponding to its specific functional groups is therefore not possible.

A comprehensive search for specific experimental data on the chemical compound this compound has been conducted to generate an article focusing on its spectroscopic and elemental characterization. The requested information includes detailed findings from Infrared (IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and combustion analysis.

Despite extensive searches across various scientific databases and literature, no specific experimental spectra (IR, Raman, UV-Vis) or elemental analysis data for this compound could be located. The search results frequently yielded data for related but structurally distinct compounds, such as 3-(Pyridin-3-yl)propan-1-ol and other pyridazine (B1198779) derivatives. However, in strict adherence to the request to focus solely on this compound, this information cannot be used.

Therefore, it is not possible to provide the comprehensive spectroscopic characterization and elemental composition verification for this compound with the requested data tables and detailed research findings at this time. The required scientifically accurate and specific data for this particular compound does not appear to be available in the public domain through the conducted searches.

Advanced Computational and Theoretical Investigations of 3 Pyridazin 3 Yl Propan 1 Ol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry, enabling the investigation of the electronic structure and properties of molecules. gsconlinepress.comgsconlinepress.comresearchgate.netmdpi.com For 3-(Pyridazin-3-YL)propan-1-OL, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

The initial step in a DFT study involves the geometrical optimization of the molecule's structure to find its lowest energy conformation. For this compound, this would involve determining the most stable arrangement of the pyridazine (B1198779) ring relative to the propanol (B110389) side chain. Theoretical studies on similar pyridazine derivatives often employ the B3LYP functional with a basis set like 6-311++G(d,p) for accurate geometry and electronic property predictions. mdpi.commdpi.com

The optimization process would yield key structural parameters. For instance, in related pyridazinone derivatives, the planarity between different ring systems and substituent groups is a critical factor influencing their properties. nih.gov For this compound, the dihedral angle between the pyridazine ring and the propanol chain would be a significant outcome of the optimization.

Following optimization, various electronic properties can be calculated. These properties provide insights into the molecule's reactivity, stability, and potential interactions. A hypothetical set of calculated electronic properties for this compound is presented in the table below, based on typical values for pyridazine derivatives found in the literature. gsconlinepress.comgsconlinepress.comresearchgate.net

| Property | Hypothetical Value | Significance |

| Total Energy | -552.3 Hartree | Represents the total electronic energy of the molecule in its optimized geometry, indicating its thermodynamic stability. |

| Dipole Moment | 3.8 Debye | A high dipole moment, as seen in many pyridazine derivatives, suggests a polar nature, influencing solubility and intermolecular interactions. nih.gov |

| Polarizability | 25.4 ų | Indicates how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant for non-linear optical properties. mdpi.com |

| Molar Refractivity | 45.6 cm³/mol | Related to the total polarizability of a mole of the substance and is useful in characterizing the molecule's electronic structure. |

| Molar Volume | 130.2 cm³/mol | The volume occupied by one mole of the substance, providing an indication of the molecule's size. |

These values are illustrative and would require specific DFT calculations for validation.

Theoretical vibrational analysis through DFT is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, one can assign specific absorption bands to the corresponding molecular motions (stretching, bending, etc.). For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for the pyridazine ring and the propanol side chain.

A comparison of theoretical and experimental vibrational frequencies for related pyridazine derivatives has shown good agreement, which aids in the structural confirmation of newly synthesized compounds. researchgate.net Below is a table of hypothetically predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Alcohol (-OH) | 3450 | A broad band characteristic of the hydroxyl group, involved in hydrogen bonding. |

| C-H Stretch (Aromatic) | Pyridazine Ring | 3050 - 3150 | Stretching vibrations of the carbon-hydrogen bonds on the pyridazine ring. |

| C-H Stretch (Aliphatic) | Propanol Chain | 2850 - 2960 | Stretching vibrations of the carbon-hydrogen bonds in the propyl side chain. |

| C=N Stretch | Pyridazine Ring | 1580 | A characteristic stretching vibration for the carbon-nitrogen double bonds within the pyridazine ring. |

| C=C Stretch | Pyridazine Ring | 1450 - 1550 | Stretching vibrations of the carbon-carbon double bonds within the aromatic pyridazine ring. |

| C-O Stretch | Alcohol (-OH) | 1050 | The stretching vibration of the carbon-oxygen single bond in the propanol group. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and electronic excitation properties. gsconlinepress.comgsconlinepress.com

For pyridazine derivatives, the HOMO-LUMO gap is a key indicator of their potential applications, for instance, as corrosion inhibitors or in electronic materials. gsconlinepress.comgsconlinepress.commdpi.com A smaller energy gap generally implies higher reactivity. A hypothetical analysis for this compound is presented below.

| Parameter | Hypothetical Value (eV) | Significance |

| E(HOMO) | -6.5 | The energy of the highest occupied molecular orbital. A higher E(HOMO) suggests a better electron-donating capability. |

| E(LUMO) | -1.2 | The energy of the lowest unoccupied molecular orbital. A lower E(LUMO) indicates a greater ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 | The difference between E(LUMO) and E(HOMO). This value is indicative of the molecule's stability; a larger gap suggests higher stability and lower reactivity. gsconlinepress.comgsconlinepress.com |

The distribution of the HOMO and LUMO electron densities across the molecule would likely show the HOMO localized more on the electron-rich pyridazine ring and the LUMO spread across the ring and the side chain, which is a common feature in similar π-conjugated systems. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. researchgate.netresearchgate.net For this compound, MD simulations would be invaluable for exploring its conformational landscape, especially the flexibility of the propanol side chain. By simulating the molecule's movements in a solvent (e.g., water) at a given temperature, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state, or crystal lattice, is governed by intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of a material.

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The color-coding on the surface indicates the types and relative strengths of intermolecular contacts.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would likely reveal significant hydrogen bonding interactions involving the hydroxyl group (-OH) and the nitrogen atoms of the pyridazine ring. These interactions would be represented by red regions on the surface.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show prominent spikes corresponding to H···H, N···H, and O···H contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov A hypothetical breakdown of the contributions of different contacts to the Hirshfeld surface is provided in the table below, based on analyses of similar heterocyclic compounds. nih.gov

| Intermolecular Contact | Hypothetical Contribution (%) | Description |

| H···H | 45% | Represents contacts between hydrogen atoms on adjacent molecules, which are typically the most abundant type of contact and contribute significantly to the overall crystal packing. nih.gov |

| N···H / H···N | 25% | These contacts correspond to hydrogen bonds between the nitrogen atoms of the pyridazine ring and hydrogen atoms of neighboring molecules (e.g., the hydroxyl group), indicating strong directional interactions. |

| O···H / H···O | 20% | Represents hydrogen bonds involving the hydroxyl group's oxygen and hydrogen atoms, which are crucial for forming networks within the crystal structure. |

| C···H / H···C | 8% | Weaker C-H···π interactions or other van der Waals contacts involving carbon and hydrogen atoms. nih.gov |

| Other | 2% | Includes less frequent contacts like C···C, C···N, etc. |

Non-Covalent Interaction (NCI) Plot Interpretations

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak, non-covalent interactions within a molecule (intramolecular) or between molecules (intermolecular). mdpi.comresearchgate.net This technique is derived from the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). jussieu.frchemtools.org By plotting the reduced density gradient against the electron density, characteristic spikes appear in low-density, low-gradient regions, which signify non-covalent interactions. chemtools.org

The type and strength of these interactions are typically visualized in 3D space using isosurfaces, which are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. jussieu.fr The color scale provides a qualitative guide to the nature of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. researchgate.net

Green surfaces represent weaker, attractive van der Waals interactions. researchgate.net

Red surfaces denote strong, repulsive interactions, such as steric clashes within a ring system. researchgate.net

For this compound, an NCI plot would be expected to reveal several key intramolecular interactions that contribute to its conformational stability. A critical interaction would be the potential for an intramolecular hydrogen bond between the hydrogen atom of the propanol's hydroxyl group (-OH) and one of the nitrogen atoms of the pyridazine ring. The visualization of a blue or bluish-green surface between these two groups would confirm this attractive force. mdpi.comd-nb.info

Table 1: Expected Non-Covalent Interactions in this compound This table is illustrative, based on the structural features of the molecule and NCI principles.

| Interacting Groups | Interaction Type | Expected NCI Isosurface Color | Significance |

|---|---|---|---|

| Hydroxyl (-OH) and Pyridazine Nitrogen (N) | Intramolecular Hydrogen Bond | Blue | Stabilizes conformation, influences chemical properties. |

| Propanol Chain and Pyridazine Ring | Van der Waals | Green | Contributes to overall molecular shape and stability. |

Theoretical Studies on Tautomeric Equilibria of Pyridazinol Systems

The pyridazine ring system, particularly when substituted with a hydroxyl group, can exist in tautomeric forms. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the equilibrium between these forms, such as the pyridazin-3-ol and pyridazin-3(2H)-one tautomers. researchgate.netnih.gov These studies are critical as the dominant tautomeric form dictates the molecule's electronic structure, aromaticity, and interaction capabilities.

Computational analyses on the parent pyridazin-3-ol/pyridazin-3(2H)-one system have shown that the tautomerization is an endothermic process, with the pyridazinone form being more stable than the aromatic pyridazinol form in the gas phase. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G** level determined that pyridazinone 1 is more stable than pyridazol 2 by 8.66 kcal/mol. researchgate.net This is despite the pyridazol form having a higher resonance stabilization energy. researchgate.net

The mechanism of proton transfer between the tautomers has also been investigated. Two primary pathways are considered:

A direct intramolecular hydrogen transfer. nih.gov

An intermolecular double hydrogen transfer via a dimer complex. researchgate.net

Theoretical calculations have shown that the direct transfer involves a highly strained four-membered transition state and a very high activation energy (e.g., 42.64 kcal/mol), making it kinetically unfavorable. researchgate.netnih.gov In contrast, the pathway involving the formation of a dimer has a significantly lower activation energy (e.g., 14.66 kcal/mol), suggesting it is the more plausible mechanism. researchgate.netnih.gov

Furthermore, the influence of solvent on the tautomeric equilibrium is profound. Studies incorporating implicit and explicit solvation models have demonstrated that polar, protic solvents can significantly reduce the activation energy for the proton transfer, highlighting the crucial role of the environment in mediating the tautomerization process. researchgate.netnih.gov These theoretical findings are essential for predicting the behavior of pyridazinol systems like this compound in different chemical environments.

Table 2: Theoretical Energy Data for Pyridazinone/Pyridazinol Tautomerism

| Parameter | Value (kcal/mol) | Method/Level of Theory | Significance |

|---|---|---|---|

| Relative Stability (E_pyridazinol - E_pyridazinone) | 8.66 researchgate.net | B3LYP/6-311++G** | Pyridazinone form is more stable in the gas phase. researchgate.net |

| Activation Energy (Direct H-transfer) | 42.64 nih.gov | B3LYP/6-311++G** | High energy barrier makes the direct mechanism unlikely. nih.gov |

In Silico Structure-Activity Relationship (SAR) Predictions

In silico Structure-Activity Relationship (SAR) studies are computational methods used in medicinal chemistry to predict how the biological activity of a compound will change when its chemical structure is modified. winona.eduuninsubria.it For pyridazine derivatives, these predictions are valuable for designing novel compounds with enhanced potency and selectivity against various biological targets, such as protein kinases or cancer cells. nih.govtandfonline.com The process often involves creating a library of virtual analogs of a lead compound and using techniques like quantitative structure-activity relationship (QSAR) and molecular docking to forecast their activity. mdpi.com

For a molecule like this compound, SAR predictions would explore how modifications at different positions—the pyridazine ring, the propanol chain, and the hydroxyl group—could influence its interactions with a hypothetical biological target. Based on published SAR studies of related pyridazine scaffolds, several predictions can be made:

Substitution on the Pyridazine Ring: Studies on 3,6-disubstituted pyridazines have shown that the nature of the substituent at the 6-position is crucial for activity. tandfonline.comacs.org For example, introducing groups capable of forming hydrogen bonds or hydrophobic interactions can significantly modulate biological effects. semanticscholar.org An in silico approach would model these changes to predict binding affinity.

Modification of the Linker: The propanol side chain acts as a linker. Its length, rigidity, and composition are key determinants of how the pyridazine core is presented to a target's binding site. SAR studies on other kinase inhibitors have shown that linker modifications can fine-tune selectivity and potency. nih.gov

The Terminal Hydroxyl Group: The -OH group is a key hydrogen bond donor and acceptor. Replacing it with other functional groups (e.g., an amine, a methyl ether, or a halogen) would be a primary focus of an SAR investigation. For instance, replacing an alcohol with a more hydrophobic group was found to increase binding affinity in a dopamine (B1211576) D3 receptor agonist. winona.edu

Computational models, by analyzing factors like steric hindrance, electrostatic potential, and hydrophobicity, can prioritize which novel derivatives of this compound would be most promising for synthesis and experimental testing. mdpi.com

Table 3: Illustrative SAR Predictions for Pyridazine Derivatives This table summarizes representative SAR findings from the literature for various pyridazine scaffolds to illustrate the predictive process.

| Scaffold/Series | Structural Modification | Predicted/Observed Effect on Activity | Reference Target/Assay |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | Addition of a morpholine (B109124) group at C6 | Essential for activity and metabolic stability | Anticancer (Proteasome Inhibition) semanticscholar.org |

| Pyrazolo[1,5-b]pyridazines | Replacement of pyrimidine (B1678525) hinge-binder with pyridine | 10-fold loss in binding affinity | Kinase Inhibition (DYRK1A) nih.gov |

| Pyrimido-pyridazine derivatives | Introduction of specific aryl groups | Significant antitumor activity through apoptosis induction | Anticancer (MDA-MB-231 cells) nih.gov |

Exploration of Biological Activities and Mechanistic Pathways of 3 Pyridazin 3 Yl Propan 1 Ol

Enzyme Inhibition Studies and Mechanistic Elucidation

The pyridazine (B1198779) core is a key feature in several classes of enzyme inhibitors, demonstrating a wide range of therapeutic potentials. scispace.com

Kinase Enzyme Inhibition (e.g., BRD4 bromodomain, p38 MAP)

Bromodomain and Extra-Terminal (BET) Protein Inhibition: Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and inflammatory diseases. nih.gov The development of small molecule inhibitors that target the acetyl-lysine binding pocket of BRD4 has been an area of intense research. nih.govbiorxiv.org Various chemical scaffolds, including those incorporating pyridazine and pyridazinone structures, have been investigated for their ability to inhibit BRD4. nih.govnih.gov For instance, pyridone derivatives have been shown to inhibit BRD4 with good potency and demonstrate anti-proliferative activity in cancer cell lines. nih.gov

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is crucial in regulating the production of proinflammatory cytokines, making it an attractive target for treating inflammatory diseases. nih.gov Research has shown that trisubstituted pyridazines can act as potent in vitro inhibitors of p38 MAPK. nih.gov A study of these derivatives found that substitution at the 6-position of the pyridazine core with various dialkylamino groups resulted in a series of inhibitors with good in vitro activity. nih.gov

| Compound Class | Target | IC₅₀ (nM) |

|---|---|---|

| Trisubstituted Pyridazines | p38 MAPK | 1-20 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Additionally, a series of pyridazinopyridinone compounds were designed as novel p38 kinase inhibitors, with several compounds showing excellent potency in both enzyme and human whole blood assays. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

The nitric oxide synthase (NOS) family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule. wikipedia.org Dysregulation of NO production is implicated in various pathological conditions, including neurodegenerative disorders and inflammation. mdpi.com

The pyridazine scaffold has been incorporated into molecules designed to modulate the NO system. For example, certain pyridazinone derivatives have been shown to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and elevate aortic nitric oxide levels, suggesting a role in vasodilation. The inducible isoform, iNOS, is particularly relevant in immune responses and inflammation.

DNA Gyrase/ParE Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase and a validated target for antibacterial agents. nih.gov It is responsible for controlling the topological state of DNA within the bacterium. researchgate.net Inhibition of this enzyme, particularly its ATPase activity located in the GyrB subunit, disrupts DNA replication and leads to bacterial cell death. researchgate.net While various classes of compounds, such as fluoroquinolones, are known to target DNA gyrase, research into novel inhibitors is ongoing to combat rising antibiotic resistance. nih.gov Currently, there is limited information directly linking pyridazine-based compounds to the inhibition of DNA gyrase.

SHP2 Phosphatase Inhibition

SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key regulator of growth factor signaling pathways. nih.govnih.gov As a positive regulator, its hyperactivity due to gain-of-function mutations has defined it as an oncogene, particularly in certain types of leukemia. nih.govnih.gov Consequently, SHP2 has become an attractive target for cancer therapy. The development of specific, cell-permeable inhibitors of SHP2 is an active area of research. nih.govnih.gov At present, the scientific literature has not extensively linked pyridazine-containing molecules to the direct inhibition of SHP2 phosphatase.

Receptor Ligand Binding and Functional Modulation

Beyond enzyme inhibition, pyridazine derivatives have been explored for their ability to bind to and modulate the function of key cellular receptors.

Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor (H3R) is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine (B1211576). wikipedia.orgwikipedia.orgnih.gov The H3R exhibits high constitutive activity, meaning it can signal without agonist binding. wikipedia.org Inverse agonists are compounds that bind to the receptor and reduce this basal activity. This mechanism makes H3R inverse agonists promising therapeutic agents for cognitive and sleep-wake disorders. wikipedia.orgnih.gov

Structure-activity relationship studies have identified pyridazin-3-one derivatives as a novel class of potent and selective H3R antagonists/inverse agonists. nih.gov Modifications to the pyridazinone core, a central phenyl ring, and a linker region have led to the development of molecules with high target potency and favorable pharmacokinetic properties. nih.gov For instance, specific compounds from this class have demonstrated potent functional H3R antagonism and robust wake-promoting activity in preclinical models. nih.gov Further studies have explored 4,5-dihydropyridazin-3-one derivatives as another class of H3R inverse agonists. nih.gov

| Compound Class | Activity | Preclinical Model Outcome |

|---|---|---|

| Pyridazin-3-one Derivatives | Histamine H₃ Receptor Inverse Agonism | Potent functional antagonism and robust wake activity |

| 4,5-dihydropyridazin-3-one Derivatives | Histamine H₃ Receptor Inverse Agonism | Potent in vivo functional antagonism |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov

GABA-A Receptor Antagonism

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, is a key target for many drugs that modulate neuronal inhibition. Antagonists of the GABA-A receptor block the action of GABA, leading to stimulant and, in some cases, convulsant effects.

Research into arylaminopyridazine derivatives of GABA has identified compounds with potent and specific GABA-A antagonist activity. For instance, studies on compounds SR 95531 and SR 42641, which feature a pyridazine core, have demonstrated their ability to displace [3H]GABA from rat brain membranes with high affinity. nih.gov These compounds competitively antagonize the GABA-elicited enhancement of [3H]diazepam binding, indicating a direct interaction with the GABA-A receptor complex. nih.gov Further in vivo microiontophoretic studies have confirmed that derivatives like SR 42641 and SR 95531 are potent and reversible GABA-A antagonists, comparable in potency to the well-known antagonist bicuculline. nih.gov While these findings highlight the potential of the pyridazine scaffold for GABA-A receptor antagonism, direct studies on 3-(Pyridazin-3-YL)propan-1-OL are necessary to determine if it shares this activity.

Antimicrobial Efficacy and Underlying Mechanisms

The pyridazine nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities.

The antifungal properties of pyridazine derivatives have also been a subject of investigation. Certain pyridazinone derivatives have demonstrated very good antifungal activity against pathogens such as Aspergillus niger and Candida albicans. biomedpharmajournal.org The introduction of a thione group into the pyridazine ring has also been shown to yield compounds with significant antimicrobial activity, including against C. albicans. researchgate.net The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Antiviral Spectrum and Inhibitory Pathways

The pyridazine scaffold has been identified as a promising pharmacophore for the development of antiviral agents.

While there are no specific antiviral drugs commercially available for treating Hepatitis A Virus (HAV) infections, several heterocyclic compounds, including pyridazine derivatives, have been investigated for their anti-HAV potential. nih.gov Pharmacological screening of newly synthesized fused pyridazine derivatives has shown that some of these compounds exhibit anti-HAV activity. nih.gov The inhibitory pathways of these compounds against HAV are still under investigation but are thought to interfere with viral replication.

Human Rhinovirus (HRV) is a major cause of the common cold, and significant research has been dedicated to finding effective inhibitors. The viral 3C protease (3Cpro) is a key enzyme in the HRV life cycle, making it an attractive target for antiviral drugs. nih.gov While specific studies on this compound are not available, other classes of compounds are known to inhibit HRV replication by targeting the viral capsid or other viral proteins. nih.gov

Molecular Docking and Detailed Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as a pyridazine derivative, might interact with a protein's binding site.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore that can engage in various types of interactions within a protein's binding pocket. nih.govresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand to its target. nih.gov

Studies on various pyridazine derivatives have identified key amino acid residues that are frequently involved in these interactions. For instance, in the context of glutaminase C (GAC) inhibitors, the pyridazine ring of a thiadiazole-pyridazine derivative was found to form hydrogen bonds with the backbone amides of Leu322 and Phe323. nih.gov Another study on pyrimido[4,5-c]pyridazine derivatives as dihydropteroate synthase (DHPS) inhibitors revealed that the pyridazine scaffold binds within the pterin pocket of the enzyme. nih.gov

Furthermore, the pyridazine ring can participate in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. For example, the pyridazine ring of the antiviral compound Pirodavir appears to π-stack with the phenol ring of Tyr197 in the HRV capsid protein. nih.gov The propanol (B110389) side chain of this compound introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with polar residues such as serine, threonine, or aspartic acid in a binding pocket.

The table below summarizes key interacting residues for different pyridazine derivatives with their respective protein targets, illustrating the types of interactions that could be relevant for this compound.

| Pyridazine Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Triazolo[4,3-b]pyridazine | c-Met/Pim-1 Kinases | Not specified in abstract | ATP-binding site interaction |

| Thiazolo[4,5-b]pyridin-5-ones | E. coli MurB | Not specified in abstract | Hydrogen bonding, hydrophobic |

| Pyridazinone derivatives | Voltage-gated sodium channel | Isoleucine (Ile1280), Leucine (Leu758) | Hydrophobic, Hydrogen bonding |

| Thiadiazole-pyridazine | Glutaminase C (GAC) | Leu322, Phe323, Arg317, Lys320 | Hydrogen bonding, Polar interactions |

| Pyrimido[4,5-c]pyridazine | Dihydropteroate Synthase (DHPS) | Not specified in abstract | Pterin pocket binding |

This table is generated based on data from related pyridazine derivative studies and is for illustrative purposes.

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding between a ligand and a protein. Computational methods can predict these affinities, helping to prioritize compounds for further experimental testing.

For various pyridazine derivatives, binding affinities have been reported against their specific targets. For example, a study on triazolo[4,3-b]pyridazine derivatives as dual c-Met and Pim-1 inhibitors reported IC50 values in the micromolar range. rsc.org Another investigation into pyridazine derivatives as antihypertensive agents showed favorable molecular docking results with alpha A1 and beta 1 adrenergic receptors. semanticscholar.org In a study of pyridazinone derivatives targeting voltage-gated sodium channels, a lead compound exhibited a binding energy of -9.4 kcal/mol. jocpr.com

The predicted binding affinity of this compound would depend on the specific protein target and the precise nature of its interactions within the binding pocket. The presence of the flexible propanol side chain could allow it to adopt a conformation that optimizes its interactions, potentially leading to a favorable binding affinity.

The following table presents a selection of reported binding affinities for various pyridazine derivatives against their targets. It is important to note that these values are for different compounds and are presented here to provide a general context for the potential binding affinities of this class of molecules.

| Pyridazine Derivative | Protein Target | Binding Affinity (IC50/Binding Energy) |

| Compound 4g (triazolo[4,3-b]pyridazine) | c-Met | 0.163 ± 0.01 μM |

| Compound 4g (triazolo[4,3-b]pyridazine) | Pim-1 | 0.283 ± 0.01 μM |

| Compound 5b (pyridazinone derivative) | Voltage-gated sodium channel (6AGF) | -9.4 kcal/mol |

| Phenobarbitone (Reference) | Voltage-gated sodium channel (6AGF) | -6.7 kcal/mol |

This table is generated based on data from studies on various pyridazine derivatives and is for illustrative purposes only. The binding affinity of this compound would be target-specific.

Strategic Applications in Organic and Medicinal Chemistry Research

Role as Versatile Synthetic Building Blocks

The structure of 3-(Pyridazin-3-YL)propan-1-OL makes it an exemplary synthetic building block in organic chemistry. The pyridazine (B1198779) ring itself can be subjected to various chemical transformations, while the primary alcohol of the propanol (B110389) group provides a reactive handle for a multitude of synthetic operations. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution reactions, or used in esterification and etherification reactions.

This versatility allows for the facile introduction of the pyridazine core into larger, more complex molecules. For instance, 3-aminopyridazines, which are structurally related, are known to be key intermediates in the synthesis of diverse heterocyclic systems, such as pyrimido[1,2-b]pyridazines and 1-(pyridazin-3-yl)-1H-1,2,3-triazoles. researchgate.netsemanticscholar.org The functionalized side chain of this compound provides an anchor point for building out molecular complexity, enabling the synthesis of libraries of compounds for screening purposes. The pyridazine framework is a component of numerous compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net

Rational Design and Synthesis of Advanced Pyridazine Analogues

The pyridazine scaffold is a key feature in many biologically active compounds, and this compound serves as an excellent starting point for the rational design of novel pyridazine analogues. kuleuven.be Medicinal chemists can systematically modify the propanol side chain to optimize a compound's interaction with a specific biological target, such as an enzyme or a receptor. For example, the hydroxyl group can be derivatized to introduce functionalities that can form hydrogen bonds or other interactions within a protein's binding pocket.

Research into pyridazine-based compounds has led to the development of potent kinase inhibitors, which are crucial in cancer therapy. kuleuven.bersc.orgrsc.org For instance, various substituted imidazo[1,2-b]pyridazines have been synthesized and shown to inhibit kinases like TAK1. rsc.orgrsc.org Similarly, pyridazine derivatives have been investigated for their antiviral activity, such as against the Hepatitis A virus (HAV), where specific substitutions on the pyridazine ring were found to be critical for efficacy. mdpi.comnih.gov The synthesis of these advanced analogues often involves multi-step reaction sequences where a versatile starting material like this compound could be employed to introduce the core pyridazine motif early in the synthetic route. kuleuven.bemdpi.comnih.gov

Contribution to the Concept of "Privileged Structures" in Drug Discovery

The pyridazine ring is increasingly recognized as a "privileged structure" in medicinal chemistry. kuleuven.beresearchgate.net A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable scaffold for the development of new drugs. nih.govamenagement.coop The pyridazine ring is considered an advantageous substitute for the more common phenyl ring in drug candidates. researchgate.net It can act as a bioisostere of the phenyl group but offers distinct advantages, such as lower lipophilicity and the presence of nitrogen atoms that can act as hydrogen bond acceptors, enhancing binding interactions with biological targets. researchgate.net

The incorporation of the pyridazine scaffold, as seen in this compound, into drug design strategies is a testament to its privileged status. Several marketed drugs, such as the antidepressant Minaprine, contain the pyridazine ring, highlighting its clinical relevance. kuleuven.bemdpi.comnih.gov The ability of the pyridazine scaffold to serve as a foundation for compounds targeting a range of diseases validates its importance and justifies the use of building blocks like this compound in the quest for novel therapeutics. kuleuven.be

Future Directions and Emerging Research Avenues for 3 Pyridazin 3 Yl Propan 1 Ol Research

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around 3-(Pyridazin-3-YL)propan-1-OL. Traditional methods for creating the pyridazine (B1198779) ring often involve the cyclisation of 1,4-dicarbonyl precursors with hydrazine (B178648). mdpi.com However, modern organic synthesis is trending towards more sophisticated and efficient strategies.

Future research will likely leverage novel methodologies such as:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, have proven highly effective for the functionalization of pyridazine rings. mdpi.com This allows for the introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies. A general procedure involves coupling a bromo-pyridazine precursor with an appropriate boronic acid. mdpi.com

Diaza-Wittig Reactions : An attractive methodology for creating novel fused pyridazine derivatives involves the Diaza-Wittig reaction as a key step, starting from 1,3-diketones. kuleuven.be This strategy offers a convenient way to access versatile pyridazine derivatives with varied substituents. kuleuven.be

Regioselective Syntheses : Recent advances include the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides, which provides a high degree of control over the final product structure. rsc.org

Novel Catalytic Systems : The exploration of new catalysts, including metal-free options like iodine or acetic acid, is a significant trend. nih.gov These catalysts can offer milder reaction conditions, broader functional group tolerance, and more environmentally friendly synthetic pathways. nih.gov For instance, phosphine (B1218219) has been used as an efficient catalyst for cycloaddition reactions to create complex heterocyclic frameworks. nih.gov

These advanced synthetic methods will be instrumental in creating libraries of analogs based on the this compound scaffold, enabling a thorough investigation of its therapeutic potential.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become a cornerstone of modern drug discovery. This integrated approach accelerates the identification and optimization of lead compounds by predicting their properties before synthesis.

For a molecule like this compound, future research will heavily rely on:

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. tandfonline.com It is widely used to screen virtual libraries of pyridazine derivatives against known biological targets, such as enzymes or receptors, to identify promising candidates. tandfonline.comtandfonline.comnih.gov The docking score, measured in kcal/mol, indicates the binding affinity, with lower scores suggesting stronger binding. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyridazine derivatives, these models can predict the potency of new, unsynthesized analogs, thereby guiding synthetic efforts toward more effective molecules. nih.gov

Density Functional Theory (DFT) : DFT calculations are employed to understand the electronic structure, conformation, and reactivity of molecules. mdpi.comicm.edu.pl This information is valuable for rationalizing observed biological activities and designing compounds with improved electronic and optical properties. mdpi.comresearchgate.net

The data generated from these computational studies provide a theoretical framework that is then validated through experimental assays. mdpi.com For example, compounds identified through docking can be synthesized and tested in in vitro enzyme inhibition or cell-based assays to confirm their activity. bohrium.com This iterative cycle of prediction, synthesis, and testing is a powerful strategy for drug development.

| Compound Class | Target | Reference Drug | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| Pyridazinone Derivatives (3a, 3c-h) | HIV Reverse Transcriptase | Doravirine | Good docking scores | tandfonline.comtandfonline.com |

| Pyridazine Analogs (1b-5b) | Muscarinic Acetylcholine Receptor | Diazepam (-7.7) | -7.2 to -7.9 | benthamdirect.com |

| Designed Pyridazine Compound 12 | COX-2 | Celecoxib (-9.15) | -10.48 | bohrium.com |

| Designed Pyridazine Compound 7 | COX-2 | Celecoxib (-9.15) | -9.72 | bohrium.com |

Identification of Unexplored Biological Targets and Therapeutic Areas

The pyridazine scaffold is remarkably versatile, with derivatives showing activity against a wide array of biological targets. mdpi.comnih.gov While some therapeutic areas are well-established for this class of compounds, many remain underexplored. A key future direction for this compound research will be to screen it and its analogs against novel and challenging biological targets.

Emerging therapeutic areas for pyridazine-based compounds include:

Inflammatory Diseases : Beyond traditional targets, new pyridazine derivatives are being investigated as inhibitors of the NLRP3 inflammasome, which is implicated in diseases like asthma, COPD, Parkinson's, and Alzheimer's disease. acs.org

Metabolic Disorders : Certain pyridazine-triazole hybrids have shown significant inhibitory activity against α-glucosidase, highlighting their potential as anti-diabetic agents. nih.gov

Targeted Cancer Therapy : While many pyridazine compounds target cancer, new research is focused on specific pathways like the JNK1 pathway and inhibiting kinases such as TAK1, which is overexpressed in multiple myeloma. acs.orgrsc.org

Protein-Protein Interactions (PPIs) : Targeting PPIs is a significant challenge in drug discovery. The development of diverse molecular frameworks based on privileged structures like pyridazine is a promising strategy to probe this unexplored chemical space. nih.govacs.org

The broad pharmacological potential of the pyridazine core suggests that this compound could serve as a foundational structure for developing novel therapeutics across various diseases. researchgate.net Systematic screening against diverse biological targets will be crucial in uncovering its unique therapeutic value.

| Compound Class | Biological Target/Assay | Most Potent Compound Example | Activity (IC50) | Source |

|---|---|---|---|---|

| Pyridazine-Triazole Hybrids | Yeast α-glucosidase | Compound 6j | 58 µM | nih.gov |

| New Pyridazine Scaffolds | COX-2 Enzyme | Compound 6b | 0.18 µM | nih.gov |

| Tetrahydroimidazo[1,2-b]pyridazines | MCF-7 Cancer Cell Line | Compound 4e | 1-10 µM range | mdpi.com |

| Tetrahydroimidazo[1,2-b]pyridazines | SK-MEL-28 Cancer Cell Line | Compound 4f | 1-10 µM range | mdpi.com |

| Imidazo[1,2-b]pyridazines | TAK1 Kinase | Compound 26 | 55 nM | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.